5-(2,3-Dimethylphenyl)imidazolidine-2,4-dione

Übersicht

Beschreibung

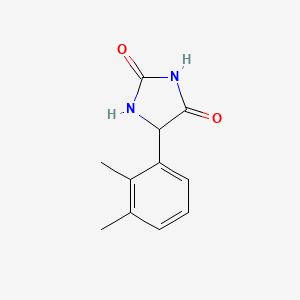

5-(2,3-Dimethylphenyl)imidazolidine-2,4-dione is a heterocyclic compound that belongs to the class of imidazolidine-2,4-diones. These compounds are known for their diverse biological activities and are used in various pharmaceutical and industrial applications. The structure of this compound consists of an imidazolidine ring substituted with a 2,3-dimethylphenyl group at the 5-position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3-Dimethylphenyl)imidazolidine-2,4-dione can be achieved through several synthetic routes. One common method involves the reaction of 2,3-dimethylbenzaldehyde with glycine in the presence of a base to form the corresponding Schiff base. This intermediate is then cyclized using a suitable reagent, such as ammonium acetate, to yield the desired imidazolidine-2,4-dione .

Industrial Production Methods

In an industrial setting, the production of this compound can be optimized using continuous flow synthesis techniques. This method allows for the efficient and scalable production of the compound with high yields and purity. The process involves the use of a continuous flow reactor, where the reactants are continuously fed into the reactor, and the product is continuously removed .

Analyse Chemischer Reaktionen

Types of Reactions

5-(2,3-Dimethylphenyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form the corresponding imidazolidine-2,4-dione derivatives.

Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, where the hydrogen atoms on the imidazolidine ring are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Various electrophiles and nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various substituted imidazolidine-2,4-dione derivatives, which can have different biological and chemical properties .

Wissenschaftliche Forschungsanwendungen

Anti-Cancer Properties

Recent studies have highlighted the anti-cancer potential of imidazolidine-2,4-dione derivatives. For instance, compounds synthesized with this core structure have demonstrated significant activity against prostate cancer cell lines (PC-3 and DU-145). In vitro studies indicated that several derivatives exhibited better anti-proliferative activity compared to standard chemotherapeutics like 5-Fluorouracil (5-FU). Notably, compound 6f showed an IC50 value of 39.1 µM against DU-145 cells, comparable to that of 5-FU (IC50 = 38.5 µM) .

Immunomodulatory Effects

The immunomodulatory properties of substituted imidazolidin-2,4-dione derivatives have been explored in various contexts. One patent describes their use as active ingredients in formulations aimed at modulating immune responses. These compounds have been shown to influence the activity of immune cells and could be beneficial in treating autoimmune diseases or enhancing vaccine efficacy .

Hypotensive Agents

Research into hypotensive agents has identified 5-(2,3-Dimethylphenyl)imidazolidine-2,4-dione derivatives as promising candidates. A study focused on synthesizing new hydantoin derivatives revealed that several compounds displayed high affinity for α1-adrenergic receptors, with some showing IC50 values below 100 nM. This suggests potential use in managing hypertension through selective receptor antagonism .

Synthesis and Pharmacological Evaluation

The synthesis of this compound involves various methodologies that enhance its pharmacological profiles. A notable approach includes the N-alkylation and cyclo-condensation techniques which yield derivatives with enhanced biological activities. For example, a series of N-Mannich bases derived from this compound were evaluated for anticonvulsant activity, indicating a broad spectrum of therapeutic potential .

Summary of Biological Activities

| Compound | Cell Line | IC50 (µM) | Activity Comparison |

|---|---|---|---|

| 6d | PC-3 | 61.1 | Greater than 5-FU |

| 6f | DU-145 | 39.1 | Comparable to 5-FU |

| 6m | PC-3 | 64.8 | Greater than 5-FU |

Case Study: Immunomodulatory Effects

A study involving the administration of imidazolidin-2,4-dione derivatives in animal models showed significant modulation of T-cell responses, suggesting their potential in therapeutic applications for immune-related disorders .

Wirkmechanismus

The mechanism of action of 5-(2,3-Dimethylphenyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. For example, its anticonvulsant activity is believed to be due to its binding to voltage-gated sodium channels, thereby inhibiting the rapid firing of neurons. Additionally, its antibacterial activity is thought to result from its ability to disrupt bacterial cell wall synthesis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 5-Ethyl-5-(4-methoxy-3-methylphenyl)imidazolidine-2,4-dione

- 3-Benzyl-5,5-diphenylimidazolidine-2,4-dione

- 1,3-Diiodo-5,5-dimethyl-imidazolidine-2,4-dione

Uniqueness

5-(2,3-Dimethylphenyl)imidazolidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other imidazolidine-2,4-dione derivatives. Its 2,3-dimethylphenyl group enhances its lipophilicity and may contribute to its ability to cross biological membranes more effectively .

Biologische Aktivität

5-(2,3-Dimethylphenyl)imidazolidine-2,4-dione, also known as a derivative of imidazolidine-2,4-dione, has garnered attention for its diverse biological activities. This article compiles recent findings on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following molecular formula and structure:

- Molecular Formula : C11H12N2O2

- Molecular Weight : 204.23 g/mol

The imidazolidine ring is crucial for its biological activity, influencing its interaction with various biological targets.

1. Antioxidant Activity

Research indicates that derivatives of imidazolidine-2,4-dione exhibit significant antioxidant properties. In vitro studies have demonstrated the ability of these compounds to scavenge free radicals, which is essential in preventing oxidative stress-related diseases. For instance, the DPPH assay showed that this compound has a comparable antioxidant capacity to standard antioxidants like ascorbic acid.

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that it exhibits activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values suggest its potential as an antimicrobial agent.

3. Enzyme Inhibition

This compound has been investigated for its role as an enzyme inhibitor. Specifically, it has shown promise in inhibiting dihydroorotate dehydrogenase (DHODH), an enzyme critical in the de novo pyrimidine synthesis pathway. This inhibition could have implications for treating autoimmune diseases and certain cancers.

The biological activities of this compound are attributed to several mechanisms:

- Free Radical Scavenging : The imidazolidine structure allows for electron donation to free radicals.

- Enzyme Binding : The compound's ability to fit into the active site of enzymes like DHODH prevents substrate binding and subsequent catalytic action.

- Membrane Interaction : Its lipophilicity may enhance its ability to penetrate cell membranes and exert effects on intracellular targets.

Case Study 1: Antioxidant Efficacy

A study conducted on a series of imidazolidine derivatives demonstrated that modifications at the phenyl ring significantly affect antioxidant activity. The presence of methyl groups at positions 2 and 3 enhanced the radical scavenging ability compared to unsubstituted variants.

Case Study 2: Antimicrobial Testing

In a clinical setting, the antimicrobial efficacy of this compound was evaluated against multi-drug resistant strains of bacteria. The compound exhibited potent activity against Staphylococcus aureus and Escherichia coli with low MIC values, suggesting its potential use in treating infections caused by resistant pathogens.

Eigenschaften

IUPAC Name |

5-(2,3-dimethylphenyl)imidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-6-4-3-5-8(7(6)2)9-10(14)13-11(15)12-9/h3-5,9H,1-2H3,(H2,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHGQHVIUBPUQLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C2C(=O)NC(=O)N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.